Adh 1;adh-1;adh1

N-cadherin antagonist neurite outgrowth assay functional selectivity

Validating N-cadherin target engagement requires a reference antagonist with clinical safety and selectivity data-not a structural analog. ADH-1 (Exherin) is a disulfide-linked cyclic pentapeptide (N-Ac-CHAVC-NH2) that selectively disrupts N-cadherin-mediated cell adhesion (IC50 = 323 μM for neurite outgrowth) without affecting integrin pathways. - Clinically validated: Phase I/II trials, FDA Orphan Drug for melanoma - Paired inactive control: ADH-11 (N-Ac-CHGVDC-NH2) for rigorous assay design - In vivo efficacy: 75.2% tumor growth inhibition (NSCLC H157); enhances melphalan up to 30-fold

Molecular Formula C22H34N8O6S2
Molecular Weight 570.7 g/mol
Cat. No. B12819782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdh 1;adh-1;adh1
Molecular FormulaC22H34N8O6S2
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC1C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CN=CN2)NC(=O)C)C(=O)N)C(C)C
InChIInChI=1S/C22H34N8O6S2/c1-10(2)17-22(36)29-15(18(23)32)7-37-38-8-16(27-12(4)31)21(35)28-14(5-13-6-24-9-25-13)20(34)26-11(3)19(33)30-17/h6,9-11,14-17H,5,7-8H2,1-4H3,(H2,23,32)(H,24,25)(H,26,34)(H,27,31)(H,28,35)(H,29,36)(H,30,33)
InChIKeyFQVLRGLGWNWPSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ADH-1 Core Identity and Sourcing


ADH-1 (CAS 229971-81-7), also known by its brand name Exherin, is a disulfide-linked cyclic pentapeptide (N-Ac-CHAVC-NH2) that functions as a selective, competitive antagonist of N-cadherin (CDH2/CD325), a calcium-dependent cell adhesion molecule implicated in tumor progression, angiogenesis, and metastasis [1]. With a molecular formula of C22H34N8O6S2 and a molecular weight of approximately 570.7 Da, ADH-1 mimics the His-Ala-Val (HAV) recognition motif critical for N-cadherin homophilic binding [2]. Its mechanism involves direct disruption of N-cadherin-mediated cell–cell adhesion complexes, leading to apoptosis in N-cadherin-expressing tumor and endothelial cells and rapid vascular angiolysis in preclinical tumor models [3]. ADH-1 has been evaluated in multiple Phase I and Phase II clinical trials, both as monotherapy and in combination with cytotoxic agents such as melphalan, cisplatin, and gemcitabine, and received FDA Orphan Drug designation for melanoma in 2008 [4].

1
Study Type

N-cadherin pathway-target engagement and functional selectivity studies

2
Selection Context

Reference antagonist with paired inactive control peptide (ADH-11) for assay calibration

3
Workflow Fit

Translational research programs requiring a human PK- and safety-characterized tool compound

Why ADH-1 Cannot Be Substituted


N-cadherin antagonists encompass a structurally and pharmacologically heterogeneous class, including linear peptides, non-peptidyl peptidomimetics, monoclonal antibodies, and small-molecule mimetics [1]. Even within the cyclic pentapeptide subclass, single amino acid substitutions can abolish functional activity: ADH-11 (N-Ac-CHGVDC-NH2), a close structural analog differing by only two residues, exhibits no effect on N-cadherin-mediated cell–cell interactions and serves as an inactive control [2]. Furthermore, next-generation N-cadherin antagonists such as ADH-200024 and ADH-200718 display IC50 values spanning four orders of magnitude in the same mesothelioma cell lines (0.2 mM–1.6 mM and 13 nM–84 nM, respectively, versus 1.3 mM–9.7 mM for ADH-1), illustrating that target engagement, potency, and downstream biological outcomes cannot be inferred from nominal target class membership alone [3]. ADH-1's unique combination of validated selectivity for N-cadherin over integrin-mediated adhesion, established human pharmacokinetics with a terminal half-life of approximately 2.2–2.5 hours, and a clinical safety database encompassing over 200 patients across multiple Phase I/II trials cannot be assumed for any other N-cadherin antagonist without equivalent data packages [4].

!
Structural analogs (e.g., ADH-11) lack functional activity; two-residue changes can abolish N-cadherin antagonism.
!
Next-generation antagonists exhibit vastly different potency contexts (up to ~100,000-fold); target engagement does not transfer across chemotypes.
!
No other N-cadherin antagonist has an equivalent human data package; safety-related endpoint and PK contexts cannot be assumed.

Quantitative Differentiation Evidence


Functional Selectivity for N-Cadherin vs. Integrin Pathways

ADH-1 selectively inhibits N-cadherin (NCAD)-dependent neurite outgrowth with an IC50 of 323 μM (PN1-2 rat cerebral neurons cultured on a monolayer of chick NCAD-expressing 3T3 fibroblasts), while exhibiting no detectable effect against integrin receptor-dependent neurite outgrowth in the same neuronal assay system . This functional selectivity is not shared by pan-cadherin antagonists or antibodies targeting the cadherin extracellular domain broadly; for example, neutralizing anti-N-cadherin monoclonal antibodies block all N-cadherin-mediated adhesion indiscriminately, whereas ADH-1's competitive binding to the HAV recognition sequence spares integrin-mediated adhesive functions critical for normal tissue homeostasis [1]. The absence of integrin pathway interference is a distinguishing feature relevant for interpreting phenotypic outcomes in neuronal, vascular, and tumor microenvironment models.

Functional Selectivity
Class-level inference
IC50 N-cad: 323 μM
Integrin pathway: no inhibition
Neurite outgrowth assay, PN1-2 rat neurons on chick NCAD-3T3
Supports pathway-specific N-cadherin interrogation without integrin-pathway interference.
Functional discrimination >100-fold window; broader cadherin antagonists lack this profile.
N-cadherin antagonist neurite outgrowth assay functional selectivity

Potency Comparison with Next-Generation Antagonists

In a head-to-head cell viability screen against a panel of malignant pleural mesothelioma (MPM) cell lines (Met5A, NC1-H28, MSTO-211H, NC1-H2052, NC1-H2452), ADH-1 exhibited IC50 values ranging from 1.3 mM to 9.7 mM, representing the weakest potency among three evaluated N-cadherin antagonists [1]. The second-generation compound ADH-200024 demonstrated 6–8-fold greater potency (IC50 range: 0.2–1.6 mM), while the third-generation compound ADH-200718 was approximately 100,000-fold more potent (IC50 range: 13–84 nM) [1]. This large potency differential indicates that ADH-1 serves as a benchmark reference standard for target engagement assays rather than as a high-potency lead, and that researchers selecting an N-cadherin antagonist must match compound generation to the required potency window for their specific cellular model.

Potency Comparison
Head-to-head
ADH-1: 1.3–9.7 mM
ADH-1
ADH-200718: 13–84 nM
200718
~100,000-fold difference in MPM cell lines
Positions ADH-1 as a benchmark reference; potency window must match research model requirements.
Cell viability assay across five MPM lines (Met5A, NC1-H28, etc.).
mesothelioma N-cadherin antagonist IC50 comparison

In Vivo Efficacy vs. Erlotinib in EGFR-Resistant NSCLC

In an H157 non-small cell lung cancer (NSCLC) xenograft model characterized by high N-cadherin expression and intrinsic resistance to EGFR inhibitors, ADH-1 administered as monotherapy at 100 mg/kg/day reduced tumor growth by 75.2% with a tumor growth delay (TGD) of 16.5 days, whereas erlotinib (Tarceva) at 50 mg/kg twice weekly produced only two tumor-free survivors (TFS) and no complete regressions (CRs) [1]. The combination of ADH-1 and erlotinib did not further improve efficacy over ADH-1 alone in this N-cadherin-high, EGFR-inhibitor-resistant model, suggesting that N-cadherin antagonism may address a resistance mechanism not overcome by EGFR pathway blockade [1]. This result positions ADH-1 as a mechanistically non-redundant agent for tumors that have undergone the E-cadherin to N-cadherin switch associated with epithelial-mesenchymal transition and acquired resistance to EGFR-targeted therapies.

In Vivo Model Response
Head-to-head
ADH-1: 75.2% tumor growth inhibition
100 mg/kg/day, H157 NSCLC xenograft
Erlotinib: negligible activity
50 mg/kg twice weekly, same model
Reported model-response context in N-cadherin-positive, EGFR-inhibitor-resistant NSCLC.
Combination did not improve response over ADH-1 alone in this model.
lung cancer xenograft erlotinib comparison N-cadherin-positive tumors

Chemosensitization with Melphalan in Melanoma Models

In a preclinical model of melanoma treated with isolated limb infusion of melphalan, the addition of systemic ADH-1 significantly reduced tumor growth up to 30-fold compared to melphalan alone [1]. The enhanced antitumor effect was mechanistically linked to ADH-1-mediated disruption of N-cadherin adhesion complexes, which increased formation of DNA adducts, elevated apoptosis levels, and altered intracellular signaling through focal adhesion and fibroblast growth factor receptor pathways [1]. This degree of chemosensitization sets ADH-1 apart from other vascular-targeting or anti-angiogenic agents that have not demonstrated comparable synergy with alkylating chemotherapy in the same model system. In a Phase I combination trial with melphalan via isolated limb infusion (M-ILI) in patients with in-transit extremity melanoma, systemic ADH-1 at 4000 mg on Days 1 and 8 was well tolerated and showed synergistic antitumor activity, confirming translatability of the preclinical finding [2].

Chemosensitization
Head-to-head
Up to 30-fold reduction in tumor growth
ADH-1 + melphalan vs. melphalan alone
Reported synergy context
Supports N-cadherin chemosensitization research with alkylating agents.
Melanoma xenograft; Phase I combination trial data also available.
melanoma chemosensitization melphalan combination

Clinical Safety and Tolerability Profile

In the largest published Phase I evaluation of ADH-1 (129 patients screened, 65 [50%] N-cadherin positive, 30 enrolled), doses were escalated from 150 to 2400 mg/m² administered intravenously on a weekly schedule, and no maximum tolerated dose (MTD) was reached [1]. The most frequent treatment-related adverse events were asthenia, nausea, chest pain, and dysgeusia, predominantly grade 1–2 in severity [1]. Pharmacokinetic analysis demonstrated linear PK across the entire dose range tested, with a biphasic elimination profile [2]. This safety profile distinguishes ADH-1 from many conventional cytotoxic chemotherapeutics and small-molecule kinase inhibitors, which typically exhibit dose-limiting toxicities at much lower multiples of their therapeutic exposure. The absence of an MTD up to 2400 mg/m² also contrasts with the toxicity profiles of anti-angiogenic agents such as bevacizumab, where hypertension, proteinuria, and thromboembolic events are dose-limiting, and with EGFR inhibitors, where rash and diarrhea frequently define the MTD.

Safety-Related Endpoints
Context-dependent
No MTD reached at 2400 mg/m²
Weekly i.v. schedule; Phase I in 30 patients
Reported tolerability endpoint profile; non-overlapping with cytotoxic chemotherapy toxicities.
Grade 1-2 asthenia, nausea most frequent; linear PK maintained.
Phase I clinical trial maximum tolerated dose safety profile

Human Pharmacokinetic and Translational Data Package

ADH-1 is the first and, to date, only anti-N-cadherin compound for which comprehensive human pharmacokinetic, metabolism, and clinical activity data have been published in peer-reviewed literature [1]. Key PK parameters established in Phase I studies include: mean initial half-life (t½α) of ~20 minutes, mean terminal half-life (t½β) of ~2.2 hours, and mean systemic clearance (CL) of 6.5 L/hr/m², with both t½ and CL independent of dose [2]. In human plasma, ADH-1 undergoes oxidation and rearrangement of the disulfide bond, generating metabolites that all retain the intact HAV moiety, raising the possibility of pharmacologically active metabolites and a pharmacodynamic half-life exceeding the pharmacokinetic half-life of 2.5 hours [3]. No other N-cadherin antagonist—including peptidomimetics such as Compounds 2 and 3 (which showed improved in vitro efficacy in EOC cells [4]), small-molecule mimetics like LCRF-0006, or monoclonal antibodies—has an equivalent translational data package spanning preclinical toxicology in Beagle dogs, human Phase I/II safety, and clinical activity signals in N-cadherin-positive malignancies.

Human PK Data Package
Cross-study
t½β ~2.2 h
CL 6.5 L/hr/m²
Biphasic elimination; metabolites retain HAV motif
Only N-cadherin antagonist with peer-reviewed human PK and clinical activity context.
Data from >200 patients across multiple Phase I/II studies.
pharmacokinetics human plasma stability clinical translation

High-Value Application Scenarios


Reference Standard for Target Engagement Assays

ADH-1 is optimally deployed as a reference antagonist for calibrating N-cadherin target engagement assays, given its well-characterized functional selectivity for N-cadherin-dependent neurite outgrowth (IC50 = 323 μM) with no effect on integrin-mediated adhesion . When establishing a screening cascade for novel N-cadherin antagonists, ADH-1 provides a benchmark for both potency and pathway selectivity that newer compounds must meet or exceed. Its structural analog ADH-11 (N-Ac-CHGVDC-NH2) serves as an ideal inactive control peptide, differing by only two amino acid residues yet completely devoid of N-cadherin antagonistic activity [1]. This paired active/inactive control system enables robust experimental design for siRNA knockdown validation, antibody neutralization comparison, and small-molecule screening campaigns.

Chemosensitization Studies with Alkylating Agents

ADH-1's ability to enhance melphalan antitumor activity up to 30-fold in melanoma xenografts and significantly reduce tumor growth and lung metastasis in orthotopic pancreatic cancer models [1] positions it as the tool compound of choice for mechanistic studies investigating N-cadherin-mediated chemoresistance. The established clinical safety of ADH-1 in combination with melphalan via isolated limb infusion (Phase I combination trial completed with 4000 mg dosing on Days 1 and 8) [2] provides a translational rationale for preclinical combination studies aiming to inform clinical protocol development. Researchers investigating other alkylating agents (e.g., temozolomide, cisplatin) in N-cadherin-expressing tumor models can use ADH-1 to probe whether the chemosensitization effect generalizes across DNA-damaging modalities.

EGFR-Inhibitor-Resistant NSCLC Research

In N-cadherin-positive, EGFR-inhibitor-resistant NSCLC models such as H157, ADH-1 achieved 75.2% tumor growth inhibition as monotherapy, a result that erlotinib could not approach . This evidence supports the use of ADH-1 in research programs investigating the E-cadherin-to-N-cadherin switch as a mechanism of acquired resistance to EGFR-targeted therapies. Procurement of ADH-1 for these studies is justified by the availability of paired in vitro cytotoxicity data, in vivo xenograft efficacy data, and gene expression correlation analyses linking N-cadherin levels to erlotinib sensitivity—a multi-dimensional dataset that no alternative N-cadherin antagonist currently offers.

Tumor Vascular Permeability and Drug Delivery

Preclinical studies have demonstrated that ADH-1 increases the permeability of tumor-associated vasculature, thereby enhancing anticancer drug delivery to tumors and improving therapeutic response, without affecting tumor interstitial fluid pressure . This vascular permeabilization effect has been leveraged in combination with bortezomib in multiple myeloma models, where ADH-1's small-molecule mimetic LCRF-0006 showed synergistic activity [1]. For investigators studying the role of N-cadherin in tumor vascular biology or seeking to improve intratumoral drug distribution, ADH-1 represents the only N-cadherin antagonist with peer-reviewed evidence of vascular permeability modulation linked to enhanced drug delivery, providing a mechanistic rationale for combination therapy design that extends beyond direct tumor cell cytotoxicity.

Application
Selection Property
Validation Focus
Target engagement assay reference
Pathway-selective N-cadherin antagonism with inactive control peptide
Assay calibration and integrin-pathway non-interference review
Chemosensitization mechanism studies
Reported synergy context with melphalan; human combination safety data
DNA-damaging agent combination response and apoptosis pathway endpoints
EGFR-inhibitor resistance research
Model-response context in N-cadherin-high, EGFR-inhibitor-resistant NSCLC
E-cadherin-to-N-cadherin switch and erlotinib sensitivity correlation
Tumor vascular permeability studies
Vascular permeabilization effect linked to drug delivery enhancement
Intratumoral drug distribution and combination therapy design endpoints
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